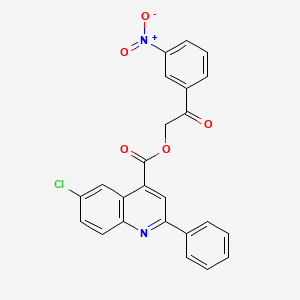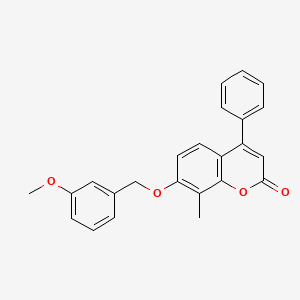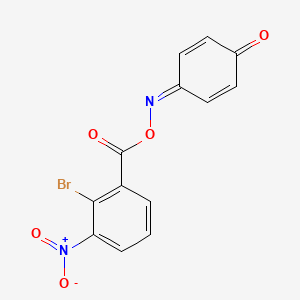![molecular formula C26H22N4O2 B3693358 2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol](/img/structure/B3693358.png)
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol
Descripción general
Descripción
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol is a complex organic compound featuring multiple aromatic rings and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sodium acetate for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic properties against various human cell lines.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings in the compound can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including the induction of apoptosis in cancer cells through p53-mediated pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Compounds with similar pyrazole structures and biological activities.
Uniqueness
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol is unique due to its specific combination of aromatic and pyrazole rings, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-18-24(32-17-19-8-4-2-5-9-19)13-12-22(26(18)31)25-23(15-27-29-25)20-14-28-30(16-20)21-10-6-3-7-11-21/h2-16,31H,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHCOCKKTYCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CN(N=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[3-[3-(dimethylamino)anilino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3693283.png)
![8-ethoxy-3-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3693289.png)
![(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B3693297.png)
![6-bromo-3-imidazo[2,1-b][1,3]benzothiazol-2-yl-2H-chromen-2-one](/img/structure/B3693317.png)
![N-[3-(benzimidazol-1-yl)quinoxalin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B3693319.png)
![3-{5-[(2-iodophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3693323.png)

![3-[5-(3,4-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B3693337.png)

![5-[(3-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B3693345.png)
![4-bromo-N-[3-(4-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3693351.png)
![(3Z)-5-bromo-3-[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3693373.png)

![[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate](/img/structure/B3693383.png)
